

1-(3-Methylbutanoyl)piperazine CAS number 884497-54-5

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Compound of Interest

Compound Name: 1-(3-Methylbutanoyl)piperazine

Cat. No.: B1598594

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An In-Depth Technical Guide to **1-(3-Methylbutanoyl)piperazine** (CAS 884497-54-5)

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs targeting a wide spectrum of diseases.^{[1][2]} This guide focuses on a specific, simple derivative: **1-(3-Methylbutanoyl)piperazine** (CAS 884497-54-5). While this particular molecule remains largely uncharacterized in published literature, its straightforward structure—combining the piperazine core with an isovaleroyl group—presents it as a valuable chemical probe, a fragment for library development, and a potential starting point for novel drug discovery campaigns. This document provides a comprehensive technical overview, detailing its physicochemical properties, a robust and validated protocol for its synthesis and purification, and a thorough guide to its analytical characterization. Furthermore, we extrapolate from the extensive pharmacology of the piperazine class to discuss the compound's potential therapeutic applications and outline logical future directions for research and development.

Core Compound Identification and Physicochemical Properties

1-(3-Methylbutanoyl)piperazine is an N-acyl derivative of piperazine. The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, one of which is acylated with a 3-methylbutanoyl (isovaleroyl) group. The secondary amine on the

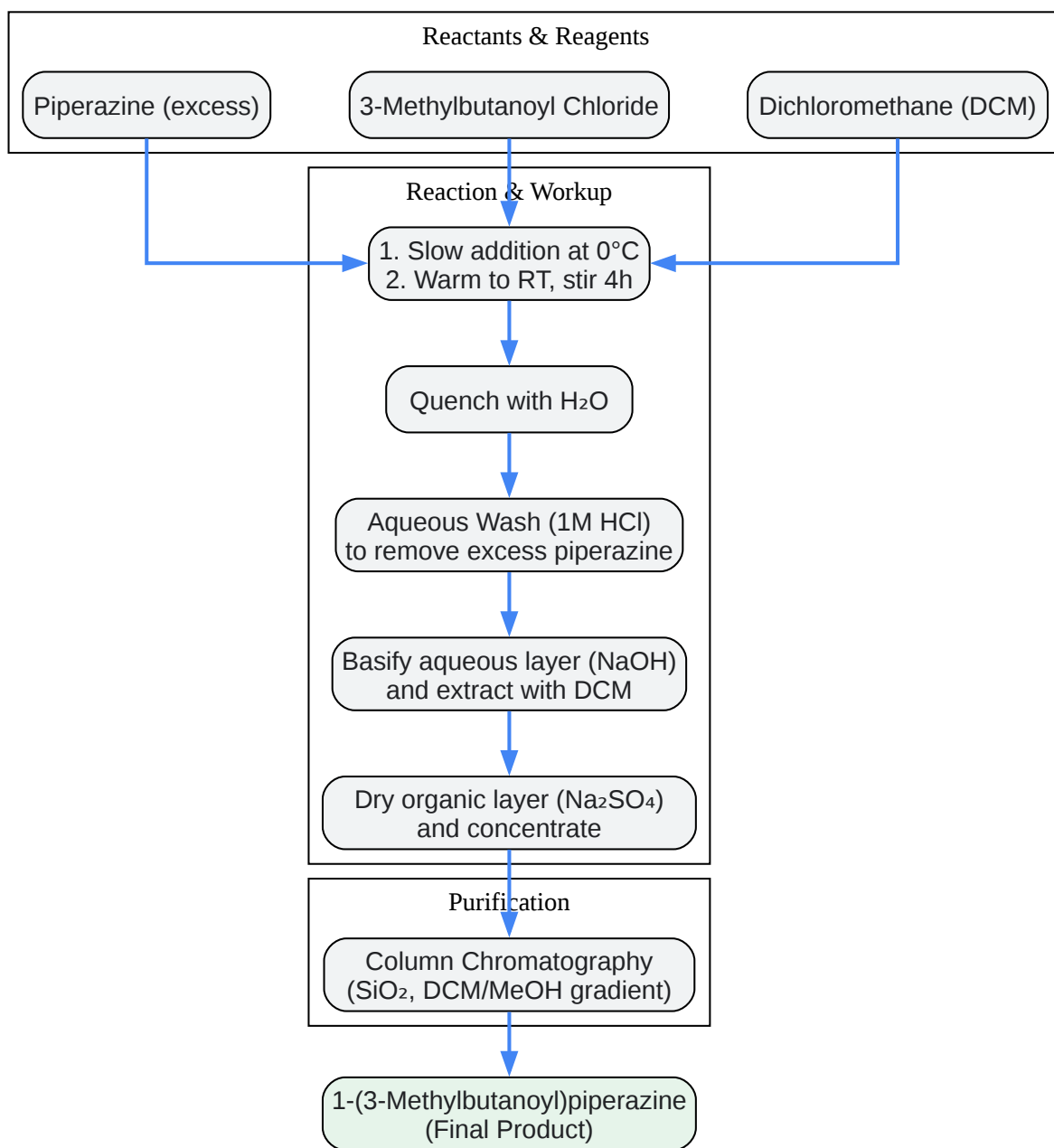
other side of the ring provides a crucial handle for further chemical modification or for interaction with biological targets.

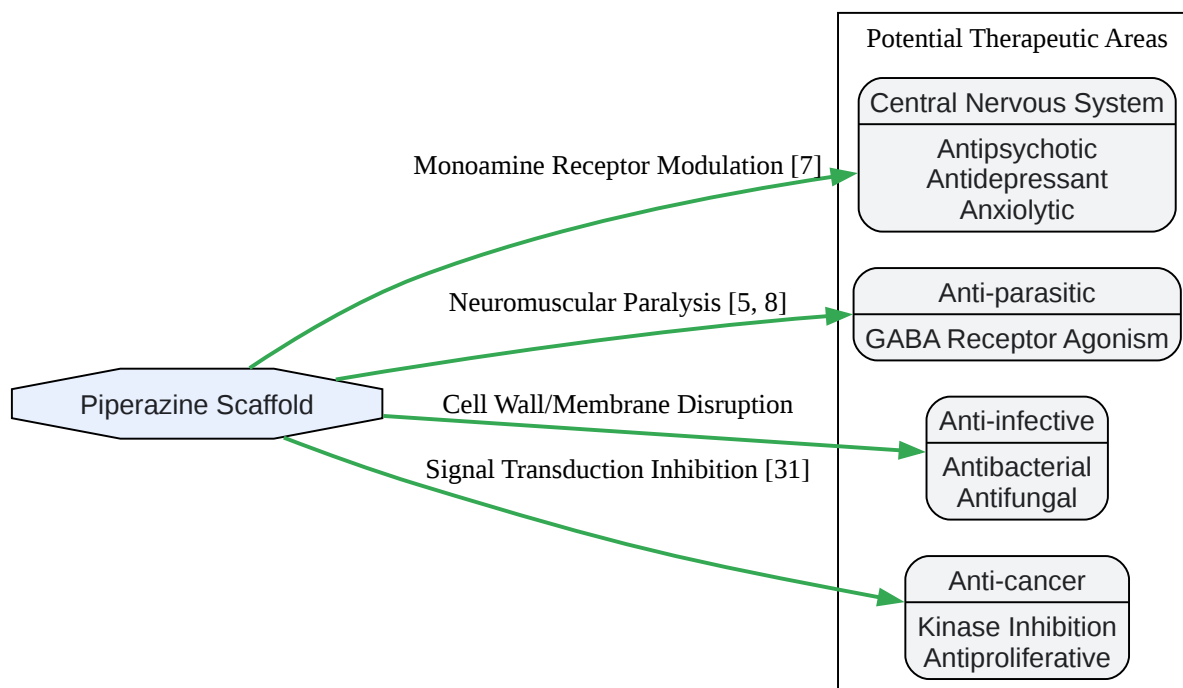
Property	Value	Source
CAS Number	884497-54-5	[3][4]
Molecular Formula	C ₉ H ₁₈ N ₂ O	[3][4]
Molecular Weight	170.25 g/mol	[3][4]
Synonyms	3-methyl-1-(piperazin-1-yl)butan-1-one, 1-Isovaleroylpiperazine	[3]
Predicted Boiling Point	294.2 ± 33.0 °C	[3]
Predicted Density	0.974 ± 0.06 g/cm ³	[3]
Predicted pKa	8.46 ± 0.10 (for the secondary amine)	[3]

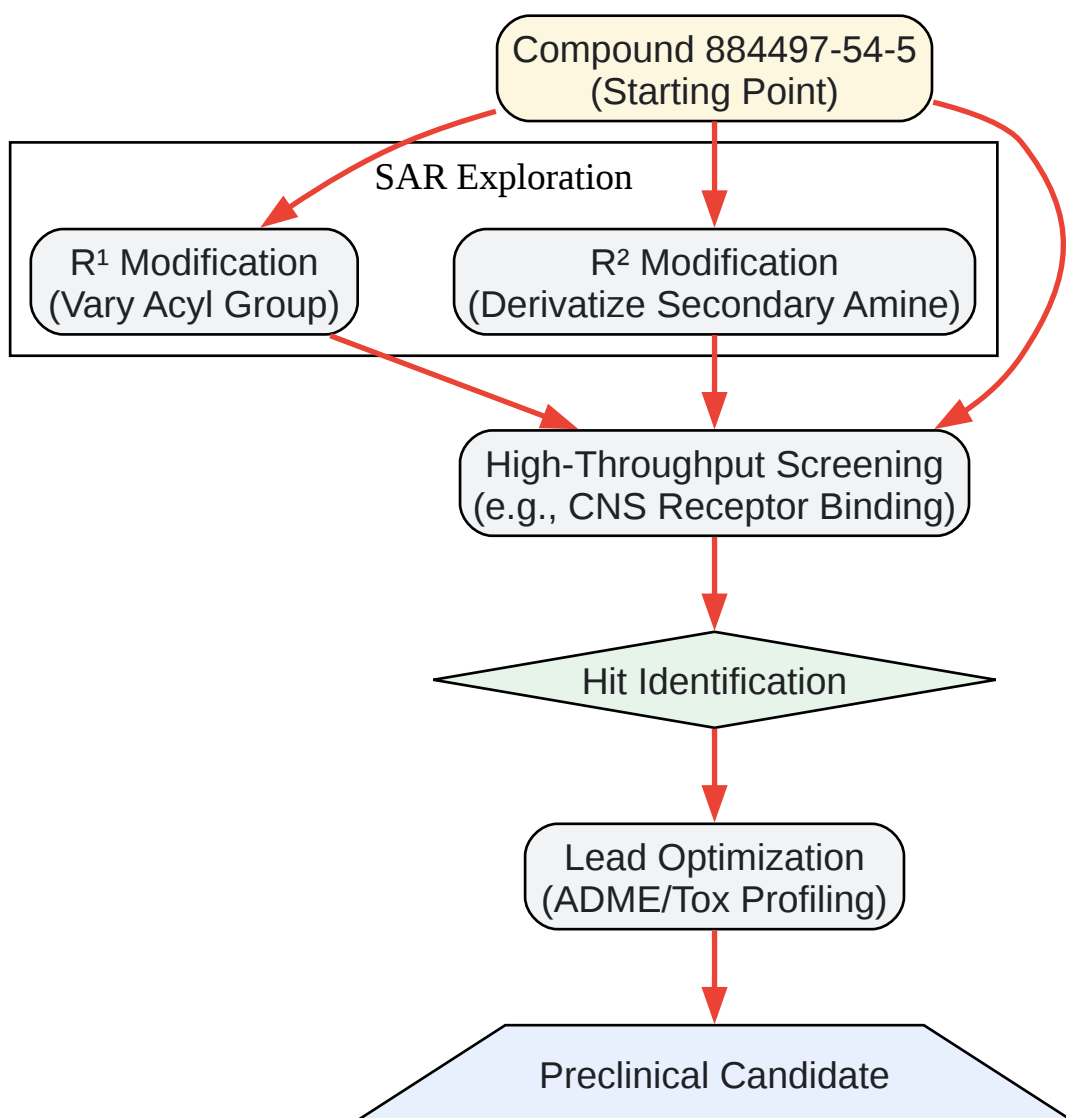
Synthesis and Purification Protocol

The synthesis of **1-(3-Methylbutanoyl)piperazine** is most efficiently achieved via a standard nucleophilic acyl substitution. This protocol describes the reaction between an excess of piperazine (acting as both the nucleophile and an acid scavenger) and 3-methylbutanoyl chloride (isovaleroyl chloride). Using excess piperazine is a common and cost-effective strategy to favor mono-acylation and avoid the need for an additional organic base.[5]

Synthetic Workflow Diagram







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